2-Phenylpiperidin-4-ol hydrochloride
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Overview
Description
2-Phenylpiperidin-4-ol hydrochloride is a chemical compound with the CAS Number: 1644667-13-9 . It has a molecular weight of 213.71 . The IUPAC name for this compound is (2S,4R)-2-phenylpiperidin-4-ol hydrochloride . It is stored at room temperature and comes in the form of a powder .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, a lot of reviews concerning specific methods of piperidine synthesis have been published .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The InChI code for 2-Phenylpiperidin-4-ol hydrochloride is 1S/C11H15NO.ClH/c13-10-6-7-12-11 (8-10)9-4-2-1-3-5-9;/h1-5,10-13H,6-8H2;1H/t10-,11+;/m1./s1 .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .Physical And Chemical Properties Analysis
2-Phenylpiperidin-4-ol hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 213.71 .Scientific Research Applications
- Researchers have investigated the antiviral potential of 2-Phenylpiperidin-4-ol hydrochloride. Specifically, its ability to inhibit viral replication or entry mechanisms in various viruses, including HIV-1, has been studied .
- The compound has been evaluated as a CCR5 antagonist , which is significant in the context of HIV-1 treatment. CCR5 antagonists block the CCR5 co-receptor on immune cells, preventing viral entry and replication .
- Some studies suggest that 2-Phenylpiperidin-4-ol hydrochloride may exhibit neuroprotective effects. Researchers have explored its potential in mitigating neuronal damage and promoting cell survival in neurodegenerative conditions .
- As a piperidine derivative, this compound plays a crucial role in the synthesis of other biologically active molecules. Its versatile reactivity allows for the construction of complex structures, making it valuable in drug development .
- The compound participates in intra- and intermolecular reactions leading to the formation of various piperidine derivatives. These include spiropiperidines (fused ring systems) and condensed piperidines (bridged structures), which have diverse applications .
- Scientists have explored the biological activity of synthetic and natural piperidines, including 2-Phenylpiperidin-4-ol hydrochloride. This evaluation encompasses pharmacological assays, toxicity studies, and potential therapeutic uses .
Antiviral Activity
CCR5 Antagonism
Neuroprotection
Chemical Synthesis
Spiropiperidines and Condensed Piperidines
Biological Evaluation
Mechanism of Action
Safety and Hazards
The safety information for 2-Phenylpiperidin-4-ol hydrochloride indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
Piperidines play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes the latest scientific advances in the discovery and biological evaluation of potential drugs containing the piperidine moiety . This suggests that there is ongoing research in this field, indicating potential future directions for the study and application of 2-Phenylpiperidin-4-ol hydrochloride.
properties
IUPAC Name |
2-phenylpiperidin-4-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c13-10-6-7-12-11(8-10)9-4-2-1-3-5-9;/h1-5,10-13H,6-8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRAQQCXILLYJFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC1O)C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1644667-13-9 |
Source
|
Record name | rac-(2R,4S)-2-phenylpiperidin-4-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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